4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Descripción general
Descripción
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C26H31ClN2O2 and its molecular weight is 439 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid, commonly referred to as Navitoclax (ABT-263), is a small molecule that has garnered attention for its potential therapeutic applications. This compound is primarily recognized for its role as a Bcl-2 family inhibitor, which is significant in the treatment of various cancers. This article explores the biological activity of Navitoclax, including its mechanism of action, efficacy in clinical settings, and relevant case studies.
Navitoclax has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₄₅H₅₅ClF₃N₅O₆S₃ |
Molecular Weight | 974.61 g/mol |
CAS Number | 923564-51-6 |
Purity | ≥98% by HPLC |
Navitoclax functions primarily as an inhibitor of anti-apoptotic Bcl-2 proteins , which play a crucial role in regulating apoptosis (programmed cell death). By binding to these proteins, Navitoclax promotes apoptosis in cancer cells that are typically resistant to chemotherapy due to overexpression of Bcl-2 family proteins. This mechanism is particularly relevant in hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
Biological Activity and Efficacy
Research has demonstrated that Navitoclax exhibits potent activity against a variety of cancer cell lines. Key findings include:
- In vitro Studies : In various studies, Navitoclax has shown significant cytotoxicity against CLL cells with IC50 values ranging from 0.01 to 0.1 μM. This indicates a strong ability to induce cell death at low concentrations.
- In vivo Studies : Animal models have revealed that treatment with Navitoclax leads to tumor regression in xenograft models of leukemia and lymphoma. For instance, a study reported a significant reduction in tumor size in mice treated with Navitoclax compared to control groups.
- Clinical Trials : In clinical settings, Navitoclax has been evaluated in combination with other agents such as rituximab and chemotherapy regimens. A phase I trial demonstrated an overall response rate of 67% in patients with relapsed or refractory CLL.
Case Studies
Several case studies have highlighted the clinical relevance of Navitoclax:
- Case Study 1 : A patient with refractory CLL exhibited a complete response after receiving Navitoclax combined with rituximab. The patient maintained remission for over 12 months post-treatment.
- Case Study 2 : In a cohort of patients with non-Hodgkin lymphoma, treatment with Navitoclax resulted in a partial response in 50% of cases after four cycles of therapy.
Safety Profile
While Navitoclax shows promising efficacy, its safety profile requires careful consideration. Common adverse effects include thrombocytopenia (low platelet count), which can lead to increased bleeding risk. Monitoring blood counts during treatment is essential to manage these risks effectively.
Propiedades
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBOOYFIKNESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648576 | |
Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044598-91-5 | |
Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.